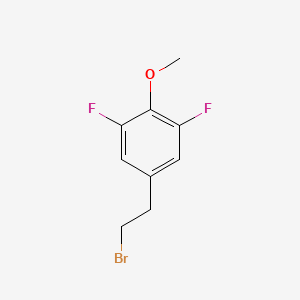
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine
描述
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine is a useful research compound. Its molecular formula is C9H10BrNS and its molecular weight is 244.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been reported to inhibit enzymes such as monoamine oxidase b (mao-b) .
Mode of Action
If it acts similarly to related compounds, it may bind to its target enzyme and inhibit its function
Biochemical Pathways
If it acts as an MAO-B inhibitor like related compounds, it could affect pathways involving monoamine neurotransmitters . The downstream effects of this inhibition would depend on the specific physiological context.
Result of Action
If it acts as an MAO-B inhibitor, it could potentially decrease the breakdown of monoamine neurotransmitters, affecting neuronal signaling .
生化分析
Biochemical Properties
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. Studies have shown that this compound can act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the oxidative deamination of biogenic amines such as dopamine . The inhibition of MAO-B by this compound can lead to increased levels of dopamine, which is significant in the context of neurodegenerative diseases like Parkinson’s disease
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been investigated in several studies. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAO-B by this compound can lead to alterations in dopamine signaling, which affects neuronal function and survival . Furthermore, this compound may impact the expression of genes involved in oxidative stress responses and mitochondrial function, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of MAO-B, inhibiting its enzymatic activity and preventing the breakdown of dopamine . The binding interactions are facilitated by the bromothiophene moiety, which enhances the compound’s affinity for the enzyme. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat may lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular function, particularly in the context of neuroprotection and modulation of dopamine signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance dopamine levels and improve motor function in animal models of Parkinson’s disease . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. Additionally, this compound can affect metabolic flux and metabolite levels, particularly in pathways related to dopamine synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is distributed to various subcellular compartments, including the mitochondria and endoplasmic reticulum . The localization and accumulation of this compound in specific cellular regions are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can modulate mitochondrial function and protein synthesis . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct its localization . These localization patterns are essential for the compound’s ability to influence cellular metabolism and signaling pathways.
属性
IUPAC Name |
6-(4-bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c10-7-5-9(12-6-7)8-3-1-2-4-11-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETDBZNEJXZCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


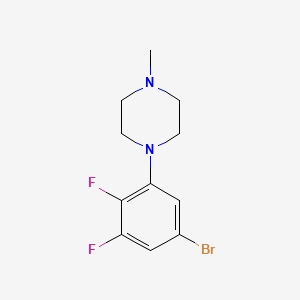
![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)
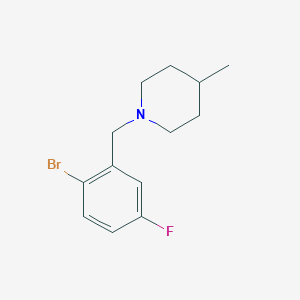
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)
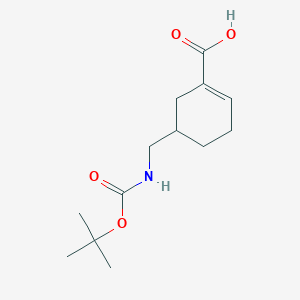
![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
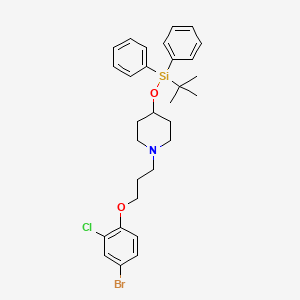
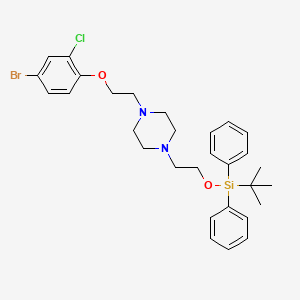

![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)

